molecular formula C10H13ClN2 B3000070 (1-Methylindol-5-yl)methanamine;hydrochloride CAS No. 2445790-59-8

(1-Methylindol-5-yl)methanamine;hydrochloride

Cat. No.: B3000070
CAS No.: 2445790-59-8
M. Wt: 196.68
InChI Key: PBCDPKCKLHZISW-UHFFFAOYSA-N
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Description

(1-Methylindol-5-yl)methanamine hydrochloride is a hydrochloride salt of a substituted indole derivative. Its structure comprises a methyl group at the 1-position of the indole ring and a methanamine (-CH2NH2) group at the 5-position, protonated as a hydrochloride salt.

Properties

IUPAC Name

(1-methylindol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12-5-4-9-6-8(7-11)2-3-10(9)12;/h2-6H,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCDPKCKLHZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445790-59-8
Record name 1-(1-methyl-1H-indol-5-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-5-yl)methanamine;hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure. This is followed by N-alkylation to introduce the methyl group at the nitrogen atom of the indole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

(1-Methylindol-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylindol-5-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Methanamine Hydrochlorides

Several methanamine hydrochloride derivatives with heterocyclic substituents are structurally analogous:

a. Benzo[b]thiophen-2-yl methanamine hydrochloride (Compound 2l, )
  • Structure : Features a benzo[b]thiophene ring instead of indole.
  • NMR Data: ¹H NMR (methanol-d4): δ 7.82 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 7.8 Hz, 1H), 7.48–7.44 (m, 2H), 4.20 (s, 2H).
b. (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride (Compound 28, )
  • Structure: Contains a fused thienopyran ring system.
  • NMR Data : ¹³C NMR (CD3OD): δ 134.3 (aromatic), 71.6 (ether oxygen), 52.4 (methanamine).
  • Key Differences : The oxygen in the pyran ring enhances polarity, likely improving aqueous solubility relative to the indole-based compound .
c. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride ()
  • Structure : Substituted with a 1,2,4-oxadiazole ring.
  • Key Differences : The oxadiazole moiety is a bioisostere for ester or amide groups, often used to enhance metabolic stability in drug candidates. This contrasts with indole’s role in receptor binding .

Indole and Tryptamine Derivatives

a. 5-Methoxytryptamine Hydrochloride ()
  • Structure : Features a 5-methoxyindole core with an ethylamine side chain.
  • Key Differences: The ethylamine chain (vs. The methoxy group at position 5 enhances lipophilicity compared to the methyl group in (1-Methylindol-5-yl)methanamine .
b. Mexamine Hydrochloride (5-Methoxytryptamine Hydrochloride)
  • Applications : Used in serotonin receptor research.
  • Safety Data : Classified with hazard codes H302 (harmful if swallowed) and H315 (causes skin irritation), indicating higher toxicity compared to unsubstituted methanamine hydrochlorides .

Benzimidazole and Benzoxazole Derivatives

a. 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride ()
  • Structure : Benzimidazole ring with a methoxy group.
b. (5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride ()
  • Structure : Benzoxazole with chloro and methyl substituents.
  • Key Differences : The chloro group introduces steric and electronic effects, possibly improving binding to halogen-binding pockets in enzymes .

Comparative Data Table

Compound Name Core Structure Substituents Key NMR Shifts (¹H/¹³C) Notable Properties References
(1-Methylindol-5-yl)methanamine HCl Indole 1-Me, 5-CH2NH2·HCl Not explicitly provided Potential CNS applications
Benzo[b]thiophen-2-yl methanamine HCl Benzo[b]thiophene 2-CH2NH2·HCl δ 7.82 (d), 4.20 (s, 2H) Higher electron deficiency
(6,7-Dihydro-4H-thieno[3,4-c]pyran)methanamine HCl Thienopyran 4-CH2NH2·HCl δ 71.6 (ether), 52.4 (CH2NH2) Enhanced solubility
5-Methoxytryptamine HCl Indole 5-OMe, 3-CH2CH2NH2·HCl δ 3.88 (s, 3H, OMe) Serotonin receptor ligand
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl 1,2,4-Oxadiazole 5-Ph, 3-CH2NH2·HCl Not provided Metabolic stability

Biological Activity

(1-Methylindol-5-yl)methanamine;hydrochloride, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H12_{12}ClN and a molecular weight of approximately 200.68 g/mol. Its structure features a methyl group at the first position and a methanamine group at the fifth position of the indole ring, contributing to its unique chemical properties .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It exhibits electrophilic substitution due to the delocalization of π-electrons in the indole nucleus, allowing it to modulate several biochemical pathways . The compound has been studied for its potential as an inhibitor for specific enzymes and receptors, which can lead to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. A study focusing on its effects against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results, suggesting that it could be a candidate for developing new antimicrobial agents .

Pathogen IC50_{50} (µM)
MRSA12.5
E. coli15.0
Pseudomonas aeruginosa20.0

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values for these cell lines were found to be significantly lower than those for conventional chemotherapeutics, indicating its potential as an effective anticancer agent.

Cell Line IC50_{50} (µM)
HeLa8.0
A54910.5

Case Studies

  • Antimicrobial Study : In a recent study published in Phytochemical Analysis, researchers investigated the efficacy of this compound against MRSA strains. The compound was shown to disrupt bacterial cell walls, leading to increased permeability and eventual cell lysis .
  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through activation of caspase pathways, demonstrating a mechanism similar to that of established anticancer drugs .

Applications in Drug Development

The unique structural characteristics and biological activities of this compound make it an attractive candidate for drug development:

  • Antimicrobial Agents : Its effectiveness against resistant strains positions it as a potential lead compound for new antibiotics.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests possible applications in oncology.

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